The Discovery of the Toll Protein in Drosophila: A Technical Guide
The Discovery of the Toll Protein in Drosophila: A Technical Guide
A comprehensive overview of the seminal discoveries that unveiled the dual roles of the Toll protein in embryonic development and innate immunity in Drosophila melanogaster. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The discovery of the Toll protein in the fruit fly, Drosophila melanogaster, stands as a landmark in modern biology, with profound implications for both developmental biology and immunology. Initially identified for its crucial role in establishing the dorsal-ventral axis in the early embryo, the Toll protein was later repurposed in the adult fly as a key receptor in the innate immune system. This unexpected dual functionality has provided invaluable insights into the evolution of signaling pathways and has paved the way for understanding the more complex vertebrate immune system, including the function of Toll-like receptors (TLRs) in humans. This technical guide provides an in-depth history of the discovery of the Toll protein, detailing the key experiments, methodologies, and quantitative data that have shaped our understanding of this multifaceted molecule.
Chapter 1: The Heidelberg Screen and the Genesis of Toll in Developmental Biology
The story of Toll begins in the late 1970s and early 1980s at the European Molecular Biology Laboratory (EMBL) in Heidelberg, Germany. In a series of groundbreaking genetic screens, Christiane Nüsslein-Volhard and Eric Wieschaus set out to systematically identify the genes controlling the embryonic development of Drosophila. Their work, which would later earn them the 1995 Nobel Prize in Physiology or Medicine, involved inducing random mutations in flies and screening their progeny for defects in the larval cuticle pattern.
One of the striking phenotypes to emerge from these screens was a complete disruption of the dorsal-ventral body plan. Embryos laid by homozygous mutant females were either "dorsalized," lacking all ventral structures, or in the case of a dominant allele, "ventralized." This latter phenotype, with its surprising and dramatic effect, led to the gene being named Toll, a German colloquialism meaning "amazing" or "crazy".[1][2]
Key Experiments and Methodologies
The identification of the Toll gene was a result of a large-scale forward genetics screen.
Experimental Protocol 1: Ethyl Methanesulfonate (B1217627) (EMS) Mutagenesis Screen
This protocol outlines the general steps used in the Heidelberg screen to induce and identify mutations affecting embryonic development.
Objective: To induce random point mutations in the Drosophila genome and screen for embryonic lethal phenotypes.
Materials:
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Wild-type Drosophila melanogaster (e.g., Oregon-R)
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Ethyl methanesulfonate (EMS)
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Sucrose (B13894) solution (1-5%)
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Standard fly food
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Microscope for observing larval cuticles
Procedure:
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Mutagenesis: Adult male flies were fed a solution of 25 mM EMS mixed with sucrose on tissue paper for 24 hours.[3] This chemical mutagen induces point mutations, primarily G/C to A/T transitions, in the germline cells.
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Mating Scheme: The mutagenized males were then crossed to virgin females. A three-generation crossing scheme was employed to generate flies homozygous for a mutagenized chromosome.
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Screening for Lethal Mutations: In the third generation, sibling flies carrying the same mutagenized chromosome were crossed. If a lethal mutation was present on the chromosome, one-quarter of the embryos from this cross would be homozygous for the mutation and would fail to hatch.
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Phenotypic Analysis: The unhatched, dead embryos were collected and their cuticles were prepared and examined under a microscope. This allowed for the identification of specific and reproducible developmental defects, such as the altered dorsal-ventral patterning seen in Toll mutants.[4]
Data Presentation: Quantitative Data from the Heidelberg Screen
While the original 1980 Nature publication does not provide a precise frequency for the isolation of Toll alleles specifically, it laid the groundwork for subsequent, more detailed genetic analyses. The large-scale screen identified numerous genes involved in embryonic patterning.
| Parameter | Value | Reference |
| Mutagen | Ethyl Methanesulfonate (EMS) | Nüsslein-Volhard & Wieschaus, 1980 |
| Number of Genes Identified (Segmentation) | 15 loci | Nüsslein-Volhard & Wieschaus, 1980 |
| Total Embryonic Lethal Mutants Screened | ~27,000 | Wieschaus & Nüsslein-Volhard, 2016 |
| Identified Genes with Cuticle Phenotypes | ~120 | Wieschaus & Nüsslein-Volhard, 2016 |
The Toll Signaling Pathway in Embryonic Development
Further genetic and molecular studies in the 1980s and early 1990s, spearheaded by Kathryn Anderson and her colleagues, began to piece together the signaling pathway in which Toll functions. They demonstrated that Toll encodes a transmembrane protein that acts as a receptor.[5] The activation of the Toll receptor on the ventral side of the embryo initiates an intracellular signaling cascade that ultimately leads to the nuclear translocation of the transcription factor Dorsal.
The key components of this pathway were identified through the analysis of other maternal-effect lethal mutations with similar dorsalized phenotypes. These included spätzle, which encodes the ligand for Toll, and pelle (a kinase) and tube (an adapter protein), which are downstream signaling components. The pathway culminates in the phosphorylation and degradation of the inhibitor protein Cactus, which normally sequesters Dorsal in the cytoplasm. Once released, Dorsal enters the nucleus and establishes a concentration gradient that patterns the expression of zygotic genes, thereby defining the different cell fates along the dorsal-ventral axis.
Experimental Protocol 2: Whole-Mount In Situ Hybridization to Visualize Toll mRNA
This technique allows for the localization of Toll mRNA within the developing embryo.
Objective: To determine the spatial expression pattern of Toll transcripts in Drosophila embryos.
Materials:
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Fixed Drosophila embryos
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Digoxigenin (DIG)-labeled antisense RNA probe for Toll
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Hybridization buffer
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Anti-DIG antibody conjugated to alkaline phosphatase (AP)
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NBT/BCIP substrate for AP
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Microscope
Procedure:
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Probe Synthesis: A DIG-labeled antisense RNA probe complementary to the Toll mRNA is synthesized by in vitro transcription.
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Embryo Preparation: Embryos are collected, dechorionated, fixed (e.g., with formaldehyde), and permeabilized to allow probe entry.
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Hybridization: The fixed embryos are incubated with the DIG-labeled probe in a hybridization buffer at an elevated temperature (e.g., 55-65°C) to allow the probe to anneal to the target mRNA.
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Washing: Unbound probe is removed through a series of stringent washes.
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Immunodetection: The embryos are incubated with an anti-DIG antibody conjugated to alkaline phosphatase.
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Signal Development: The location of the bound antibody is visualized by adding a chromogenic substrate (NBT/BCIP), which produces a purple precipitate where the Toll mRNA is present.
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Imaging: The stained embryos are mounted on slides and imaged.
Experimental Protocol 3: Antibody Staining to Visualize the Dorsal Protein Gradient
This method is used to visualize the nuclear gradient of the Dorsal protein, the output of the Toll signaling pathway.
Objective: To visualize the subcellular localization of the Dorsal protein in early Drosophila embryos.
Materials:
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Fixed Drosophila embryos
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Primary antibody against the Dorsal protein (e.g., rabbit anti-Dorsal)
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Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore)
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Blocking solution (e.g., normal goat serum in PBT)
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Wash buffer (PBT: PBS with Triton X-100)
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Confocal microscope
Procedure:
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Embryo Preparation: Embryos are collected, fixed, and permeabilized as for in situ hybridization.
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Blocking: Embryos are incubated in a blocking solution to prevent non-specific antibody binding.
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Primary Antibody Incubation: Embryos are incubated with the primary antibody against Dorsal, typically overnight at 4°C.
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Washing: Unbound primary antibody is removed with several washes in PBT.
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Secondary Antibody Incubation: Embryos are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.
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Final Washes and Mounting: After further washes to remove unbound secondary antibody, the embryos are mounted in an appropriate medium for microscopy.
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Imaging: The distribution of the Dorsal protein is visualized using a confocal microscope. In wild-type embryos, a gradient of nuclear Dorsal is observed, with the highest concentration in the ventral nuclei.
Diagram of the Toll Signaling Pathway in Embryonic Development
Caption: Toll signaling pathway in Drosophila embryonic dorsal-ventral patterning.
Chapter 2: A Serendipitous Discovery: Toll's Role in Innate Immunity
For over a decade, the Toll protein was primarily studied in the context of developmental biology. However, in the mid-1990s, the laboratory of Jules Hoffmann made a second, equally groundbreaking discovery. While investigating the fruit fly's defense mechanisms against microbial infections, they found that flies with mutations in the Toll signaling pathway were highly susceptible to fungal infections. This finding, published in a seminal 1996 Cell paper by Bruno Lemaitre, Jules Hoffmann, and their colleagues, revealed an entirely new function for this developmental pathway in the innate immune response of the adult fly.[6] This work, along with the subsequent discovery of Toll-like receptors in mammals, was recognized with the 2011 Nobel Prize in Physiology or Medicine.
Key Experiments and Methodologies
The discovery of Toll's role in immunity was also driven by genetic analysis, this time focusing on the fly's response to infection.
Experimental Protocol 4: Drosophila Infection and Survival Assay
This protocol is used to assess the susceptibility of different fly strains to microbial infection.
Objective: To determine the survival rate of flies after infection with a pathogen.
Materials:
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Wild-type and mutant Drosophila strains
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Bacterial or fungal cultures (e.g., Aspergillus fumigatus)
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Fine needle for pricking
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Vials with standard fly food
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Incubator
Procedure:
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Infection: Adult flies were pricked in the thorax with a fine needle dipped into a concentrated solution of fungal spores or a pellet of bacteria.
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Incubation: The infected flies were then transferred to fresh vials containing standard fly food and incubated at a controlled temperature (e.g., 25°C).
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Survival Monitoring: The number of surviving flies was counted at regular intervals (e.g., every 12 or 24 hours) over a period of several days.
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Data Analysis: Survival curves were generated by plotting the percentage of surviving flies against time.
Data Presentation: Quantitative Data from Immunity Studies
The 1996 Cell paper by Lemaitre et al. provided compelling quantitative data on the susceptibility of Toll pathway mutants to fungal infection.
| Fly Genotype | Infection | Approximate Survival Rate at 7 days | Reference |
| Wild-type | Aspergillus fumigatus | > 80% | Lemaitre et al., 1996 |
| spätzle mutant | Aspergillus fumigatus | < 10% | Lemaitre et al., 1996 |
| Toll mutant | Aspergillus fumigatus | < 10% | Lemaitre et al., 1996 |
| cactus gain-of-function | Aspergillus fumigatus | < 10% | Lemaitre et al., 1996 |
Experimental Protocol 5: Northern Blot Analysis of Antimicrobial Peptide (AMP) Gene Expression
This technique was used to measure the levels of AMP gene transcripts in response to infection.
Objective: To quantify the expression of AMP genes in wild-type and mutant flies after infection.
Materials:
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Total RNA extracted from flies
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Agarose (B213101) gel electrophoresis apparatus
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Nylon membrane
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Radioactively labeled DNA probes for AMP genes (e.g., Drosomycin)
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Hybridization buffer
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Phosphorimager or X-ray film
Procedure:
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RNA Extraction and Electrophoresis: Total RNA was extracted from whole flies at different time points after infection. The RNA was then separated by size using denaturing agarose gel electrophoresis.
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Blotting: The separated RNA was transferred from the gel to a nylon membrane.
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Hybridization: The membrane was incubated with a radioactively labeled DNA probe specific for an AMP gene. The probe hybridizes to its complementary mRNA on the membrane.
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Washing and Detection: Unbound probe was washed away, and the radioactive signal was detected using a phosphorimager or by exposing the membrane to X-ray film. The intensity of the signal is proportional to the amount of the specific mRNA.
The Toll Signaling Pathway in Innate Immunity
The immune function of the Toll pathway in the adult fly shares many of the same core components as the embryonic developmental pathway. However, the upstream activation mechanism is different. In the immune response, the Toll receptor is activated by a cleaved form of Spätzle, which is processed by a serine protease cascade initiated by the recognition of microbial components, such as fungal β-glucans or Gram-positive bacterial peptidoglycan.
Upon activation, the Toll receptor signals through MyD88, Tube, and Pelle, leading to the degradation of Cactus and the nuclear translocation of the NF-κB transcription factors Dorsal and Dorsal-related immunity factor (Dif). In the nucleus, these transcription factors activate the expression of a battery of antimicrobial peptide genes, including Drosomycin, which is potent against fungi.
Diagram of the Toll Signaling Pathway in Innate Immunity
